molecular formula C13H20N2 B14553714 N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2-phenylprop-1-ene-1,1-diamine CAS No. 62133-87-3

N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2-phenylprop-1-ene-1,1-diamine

Cat. No.: B14553714
CAS No.: 62133-87-3
M. Wt: 204.31 g/mol
InChI Key: JSWNNVFTCNFUSB-UHFFFAOYSA-N
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Description

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylprop-1-ene-1,1-diamine is a chemical compound known for its unique structure and properties It is a derivative of phenylenediamine, characterized by the presence of four methyl groups and a phenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylprop-1-ene-1,1-diamine typically involves the alkylation of phenylenediamine derivatives. One common method is the reaction of N,N-dimethylaniline with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylprop-1-ene-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylprop-1-ene-1,1-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylprop-1-ene-1,1-diamine involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s reactivity is influenced by the presence of methyl and phenyl groups, which can stabilize or destabilize intermediates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,2-diaminoethane
  • N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine

Uniqueness

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylprop-1-ene-1,1-diamine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the phenyl group and the propene backbone differentiates it from other tetramethylated diamines, making it valuable for specific applications in research and industry.

Properties

CAS No.

62133-87-3

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-N,1-N,1-N',1-N'-tetramethyl-2-phenylprop-1-ene-1,1-diamine

InChI

InChI=1S/C13H20N2/c1-11(12-9-7-6-8-10-12)13(14(2)3)15(4)5/h6-10H,1-5H3

InChI Key

JSWNNVFTCNFUSB-UHFFFAOYSA-N

Canonical SMILES

CC(=C(N(C)C)N(C)C)C1=CC=CC=C1

Origin of Product

United States

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